20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt

Endocrinology Enzyme Kinetics Steroidogenesis

This sulfated steroid (CAS 131320-06-4) is not interchangeable with unsulfated or 20β epimers. The (20S) chiral center and 3β‑sulfation confer specific CYP17A1 competitive inhibition and define its unique role as a direct progesterone precursor in feto‑placental flux assays. It is the validated reference standard for Intrahepatic Cholestasis of Pregnancy (ICP) biomarker panels. Procure with confidence for enzymatic pathway dissection, metabolomics quantification, and steroid receptor selectivity profiling.

Molecular Formula C21H33NaO5S
Molecular Weight 420.54
CAS No. 131320-06-4
Cat. No. B586705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
CAS131320-06-4
Synonyms(3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium;  Pregn-5-ene-3β,20α-diol 3-(Hydrogen Sulfate) Sodium;  5-Pregnene-20α-ol 3β-Sulfate Sodium;  Dihydropregnenolone 3-Sulfate Sodium;  Pregnenediol Sulfate Sodium; 
Molecular FormulaC21H33NaO5S
Molecular Weight420.54
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]
InChIInChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1
InChIKeyJLKPXOMJAHGBHE-KRTOWHFASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt (CAS 131320-06-4): A Key Sulfated Metabolite in Steroid Research


20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt (CAS 131320-06-4), also known as Pregnenediol Sulfate Sodium, is a sulfated steroid derivative with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a major metabolite of pregnenolone, formed by the sequential actions of 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) and sulfotransferase enzymes [1]. This compound is an endogenous neuroactive steroid and a key intermediate in the study of steroid hormone metabolism and biosynthesis pathways [2].

Why Substituting 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt with Unsulfated or Other Pregnenolone Analogs Compromises Experimental Fidelity


In-class compounds like pregnenolone, its sulfate, and other 20-reduced metabolites cannot be substituted for 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt due to critical differences in their physicochemical properties and biological activities. The presence and specific position (3β) of the sulfate group drastically alters molecular polarity and receptor interactions compared to its unsulfated counterpart, 20alpha-dihydropregnenolone [1]. Furthermore, the 20alpha-reduction introduces a chiral center, resulting in the (20S) stereoisomer, which is distinct from its 20beta counterpart. These stereochemical and functional differences dictate unique interactions with key enzymes like 17α-hydroxylase [2] and lead to divergent metabolic fates, as evidenced by its distinct plasma concentration and role as a precursor in placental progesterone synthesis [3].

Quantitative Evidence for 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt Differentiation


Enzyme Inhibition: Potent Inhibition of 17α-Hydroxylase by 20alpha-Dihydropregnenolone

20alpha-Dihydropregnenolone functions as a competitive inhibitor of human testicular steroid 17α-hydroxylase. In vitro studies demonstrated its inhibitory activity against both pregnenolone and progesterone substrates [1]. This is a specific and quantifiable biochemical interaction not observed for the closely related 17α,20α-Dihydroxy-4-pregnen-3-one at the same concentration, which showed no inhibitory effect [1].

Endocrinology Enzyme Kinetics Steroidogenesis

Differential Abundance in Disease State: Lower 20alpha-Dihydropregnenolone Sulfate Levels in ICP Patients

In a clinical study comparing women with Intrahepatic Cholestasis of Pregnancy (ICP, n=15) to healthy controls (n=17), the circulating level of 20α-dihydropregnenolone was found to be lower in the ICP group, alongside a panel of other 5β-reduced and 16α-hydroxy-steroids [1]. The study utilized GC-MS and RIA for quantitative steroid profiling. An orthogonal projections to latent structure (OPLS) model achieved 93.3% sensitivity and 94.1-100% specificity in discriminating ICP cases, highlighting the diagnostic value of this altered steroid profile [1].

Clinical Biochemistry Metabolomics Pregnancy Research

Metabolic Precursor Specificity: Conversion of 20alpha-Dihydro Pregnenolone Sulfate to Progesterone

Radioactive tracer studies in human fetal liver and placental homogenates have established the unique metabolic pathway of 20alpha-Dihydro Pregnenolone 3-Sulfate. Incubation with 14C-labeled 20alpha-dihydropregnenolone-sulfate (20P5-S) resulted in its rapid conversion to progesterone (P4) and 20alpha-dihydroprogesterone (20P4) in the placenta [1]. This indicates its role as a direct precursor for these active hormones within the feto-placental unit. This is a distinct pathway from the more direct conversion of pregnenolone to progesterone via 3β-HSD, offering an alternative synthetic route [1].

Metabolism Feto-placental Unit Steroid Synthesis

Defined Application Scenarios for 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt Based on Empirical Evidence


Investigating the 20alpha-HSD Pathway in Feto-Placental Steroidogenesis

This compound is the ideal tracer and analytical standard for investigating the 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) pathway in the feto-placental unit. Its established role as a direct precursor to progesterone and 20alpha-dihydroprogesterone in human fetal liver and placenta, as shown by radioactive tracer studies, makes it indispensable for flux analyses and enzyme activity assays in this specific biological context [1].

In Vitro Studies of Steroid 17α-Hydroxylase (CYP17A1) Inhibition

Researchers studying the inhibition of CYP17A1, a key enzyme in androgen and glucocorticoid biosynthesis, will find 20alpha-dihydropregnenolone to be a valuable tool compound. Its demonstrated competitive inhibition of 17α-hydroxylase activity against both pregnenolone and progesterone provides a specific molecular probe to dissect the enzyme's substrate specificity and regulatory mechanisms, a property not shared by all structurally similar steroids [1].

Clinical Metabolomics for Pregnancy-Related Liver Disorders

This compound serves as a critical reference standard and quantitative target in clinical metabolomics studies focused on Intrahepatic Cholestasis of Pregnancy (ICP). Its significantly altered abundance in the plasma of ICP patients, as part of a discriminating steroid signature validated by OPLS modeling with high sensitivity and specificity, makes it a key biomarker candidate for diagnostic development and for elucidating the role of aberrant steroid metabolism in ICP pathophysiology [1].

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